Darifenacin Hydrobromide is a synthetic compound classified as a muscarinic receptor antagonist, specifically exhibiting high selectivity for the M3 receptor subtype [, , , ]. Its primary role in scientific research is to investigate the role of M3 receptors in various physiological processes and explore its potential as a pharmacological tool for modulating M3 receptor activity [, , , ].
Darifenacin hydrobromide is a pharmaceutical compound primarily used as a muscarinic M3 receptor antagonist for the treatment of overactive bladder syndrome. It is a selective agent that helps alleviate symptoms such as urinary urgency, frequency, and incontinence by inhibiting involuntary contractions of the bladder.
Darifenacin hydrobromide was first synthesized in the late 1990s and has since been developed into a marketed medication under the brand name Enablex. The compound is derived from the reaction of specific chemical precursors, which include various halogenated and non-halogenated aromatic compounds.
Darifenacin hydrobromide belongs to the class of anticholinergic agents. It specifically targets the M3 subtype of muscarinic receptors, which are predominantly found in the bladder, making it effective for its intended therapeutic use.
The synthesis of darifenacin hydrobromide involves several key steps:
The synthesis often employs phase transfer catalysts to facilitate reactions between organic and aqueous phases, enhancing yield and purity. Additionally, various solvents are utilized throughout the process to optimize extraction and crystallization steps.
Darifenacin hydrobromide has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is , which includes:
The molecular weight of darifenacin hydrobromide is approximately 428.4 g/mol. Its structural representation highlights significant functional groups that contribute to its pharmacological activity.
Darifenacin hydrobromide can undergo several chemical reactions, including:
Understanding these reactions is essential for predicting the stability and shelf-life of darifenacin formulations. Analytical methods such as high-performance liquid chromatography are commonly used to monitor these reactions and assess product purity .
Darifenacin functions by selectively antagonizing the M3 muscarinic receptors located in the bladder detrusor muscle. This inhibition reduces involuntary contractions, leading to increased bladder capacity and decreased urgency.
Research indicates that darifenacin's selectivity for M3 receptors over other muscarinic subtypes minimizes side effects commonly associated with anticholinergic medications, such as dry mouth and constipation . Its pharmacodynamic profile allows for effective symptom management in patients with overactive bladder.
Relevant data from stability studies indicate that formulations containing darifenacin maintain efficacy over extended periods when stored properly .
Darifenacin hydrobromide is primarily used in clinical settings for treating overactive bladder syndrome. Its effectiveness has been demonstrated in numerous clinical trials, highlighting its role in improving quality of life for patients suffering from this condition.
In addition to its primary use, ongoing research explores potential applications in other areas related to bladder function disorders and its effects on various muscarinic receptor subtypes beyond M3.
Darifenacin hydrobromide is a muscarinic receptor antagonist with the chemical name (S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide hydrobromide. Its molecular formula is C₂₈H₃₀N₂O₂·HBr (molecular weight: 507.48 g/mol) [9] [10]. This white crystalline solid exhibits selective affinity for the M3 muscarinic receptor subtype, distinguishing it from non-selective antimuscarinic agents. The compound exists as an enantiomerically pure (S)-isomer, critical for its pharmacological activity. Developed as an extended-release oral formulation, it offers sustained therapeutic effects for chronic urogenital conditions [4] [10].
Darifenacin (originally designated UK-88,525) was discovered by Pfizer scientists in Sandwich, UK. Novartis subsequently spearheaded its global development for overactive bladder (OAB) syndrome [10]. The drug underwent rigorous clinical evaluation, including Phase 2 and Phase 3 trials demonstrating significant reductions in urinary incontinence episodes and urgency [3] [6].
Table 1: Regulatory Approval Timeline of Darifenacin Hydrobromide
Date | Region/Country | Trade Name | Approving Authority | Significance |
---|---|---|---|---|
October 2004 | European Union | Emselex | EMA | First major market approval |
December 2004 | United States | Enablex | FDA | FDA approval based on pivotal trials |
2005-2010 | >30 countries | Various | National agencies | Global market expansion |
2010 | United States (rights) | Enablex | - | Acquisition by Warner Chilcott |
The FDA granted approval on December 22, 2004, for treating OAB symptoms (urge incontinence, urgency, and frequency) [1] [7]. European Medicines Agency (EMA) approval followed in October 2004 under the brand name Emselex [10]. In 2010, marketing rights for the US were transferred to Warner Chilcott in a $400 million agreement, reflecting its commercial importance [10].
Darifenacin hydrobromide is pharmacologically classified as a competitive muscarinic receptor antagonist with the ATC code G04BD10 (urinary antispasmodics) [10]. It specifically targets muscarinic receptors in the detrusor muscle of the urinary bladder, inhibiting acetylcholine-induced contractions [2] [8].
Therapeutically, it is indicated for:
Clinical trials demonstrated efficacy within two weeks of initiation. A 12-week study (n=439) showed 69–77% median reduction in incontinence episodes versus 46% for placebo (p<0.01). Significant improvements in micturition frequency, bladder capacity, and nocturia were also documented [3] [6]. Its extended-release formulation supports once-daily dosing, enhancing patient adherence [4] [10].
Darifenacin’s therapeutic advantage stems from its high selectivity for M3 muscarinic receptors (59-fold greater affinity for M3 vs. M2/M4 subtypes, and 9–12-fold vs. M1/M5) [3] [8]. The M3 subtype mediates detrusor smooth muscle contraction in the bladder via Gq-protein coupling and phospholipase C activation [3] [8].
Table 2: Receptor Binding Affinity Profile of Darifenacin Hydrobromide
Muscarinic Receptor Subtype | Primary Physiological Role | Relative Affinity of Darifenacin | Clinical Relevance |
---|---|---|---|
M3 | Detrusor contraction | High (Ki ≈ 2.1 nM) | Target for OAB symptom relief |
M1 | CNS function, cognition | Moderate (9-fold lower than M3) | Minimized cognitive side effects |
M2 | Cardiac function | Low (59-fold lower than M3) | Reduced cardiovascular toxicity |
M4/M5 | Diverse | Negligible | Therapeutically irrelevant |
This selectivity minimizes antagonism at non-target receptors:
Clinical studies confirm that darifenacin’s M3 selectivity translates to efficacy comparable to non-selective agents (e.g., 77% reduction in incontinence episodes at 15 mg/day) without increased CNS or cardiovascular adverse events [3] [6]. This receptor-specific targeting represents a paradigm shift in antimuscarinic therapy for OAB.
Table 3: Nomenclature of Darifenacin Hydrobromide
Designation Type | Name(s) |
---|---|
Chemical Name | (S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide hydrobromide |
Generic Name | Darifenacin hydrobromide |
Trade Names | Enablex® (US/Canada), Emselex® (EU) |
Development Code | UK-88,525 |
CAS Registry | 133099-07-7 |
Other Identifiers | DB00496 (DrugBank); CHEMBL1052 (ChEMBL) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7